Spermidine trihydrochloride

Descripción

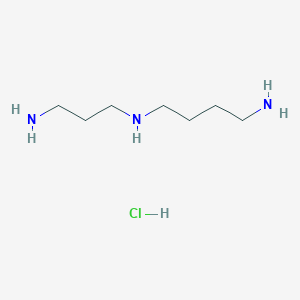

Spermidine trihydrochloride (C₇H₂₂Cl₃N₃, CAS 334-50-9) is a synthetic hydrochloride salt derivative of spermidine, a naturally occurring polyamine involved in critical biological processes such as cell growth, DNA stabilization, and autophagy induction . Unlike free-base spermidine, this compound is stabilized by three hydrochloric acid molecules, enhancing its solubility in aqueous solutions (100 mg/mL in water) and stability under storage conditions . Its molecular weight is 254.63 g/mol, and it appears as a white to off-white crystalline powder with a melting point of 257–259°C .

This compound is produced via engineered strains of Saccharomyces cerevisiae to ensure high purity and consistency, making it suitable for dietary supplements and clinical applications . It is extensively used in biochemical research to study autophagy mechanisms, DNA-protein interactions, and cellular stress responses .

Propiedades

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNBIHVSOPXFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059825 | |

| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Spermidine trihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

334-50-9 | |

| Record name | Spermidine trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azoniaoctamethylenediammonium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O14BED398 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Stepwise Reaction Mechanism

The synthesis of this compound (II) begins with 1,4-butanediamine (VI), a commercially available precursor. The process involves four key stages:

Amino Group Protection :

Reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc₂O) in a solvent system (e.g., tetrahydrofuran/water) yields 4-(Boc)-butylamine (V). This step selectively protects one primary amine group, leaving the other reactive for subsequent cyanoethylation.Cyanoethylation :

The protected intermediate (V) reacts with acrylonitrile in ethanol, forming a cyanoethylated derivative (IV). Stoichiometric control ensures mono-functionalization, critical for maintaining reaction specificity.Catalytic Hydrogenation :

Hydrogenation of (IV) using palladium-based catalysts (e.g., Pd/C or Pd(OH)₂/C) under 2.0–5.0 MPa pressure reduces nitrile groups to primary amines, yielding a Boc-protected spermidine intermediate (III).Deprotection and Salt Formation :

Treatment of (III) with hydrochloric acid in methanol removes the Boc group, directly affording this compound (II) with high purity (≥98%).

Catalytic Hydrogenation Optimization

Hydrogenation efficiency hinges on catalyst selection and reaction conditions. Comparative studies reveal that palladium hydroxide on carbon (Pd(OH)₂/C) achieves higher yields (85–88%) than palladium acetate (75–80%) or Raney nickel (80%). Temperature and pressure also play pivotal roles:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pressure | 2.0–5.0 MPa | ↑ Linear yield |

| Temperature | 60–120°C | ↑ Rate, ↓ Byproducts |

| Catalyst Loading | 1:100–1:200 (Pd:substrate) | Balanced activity/cost |

Data synthesized from patent examples.

Experimental Variations and Yield Outcomes

The patent outlines nine experimental variations, demonstrating the method's adaptability. Key findings include:

Solvent Systems

Catalyst Performance

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OH)₂/C (20%) | 88 | 98.5 | 24 |

| Pd(OAc)₂ | 85 | 98.4 | 36 |

| Raney Nickel | 80 | 98.0 | 48 |

Temperature Effects

Elevated temperatures (80–100°C) during hydrogenation accelerate reaction kinetics but risk over-reduction. A balance is struck at 80°C, optimizing both speed and product integrity.

Post-Synthesis Purification and Stabilization

Crude this compound undergoes alkalinization (e.g., with K₂CO₃) to isolate the free base, followed by vacuum distillation (>99.5% purity). For long-term storage, formulations in glycerol-containing buffers (e.g., 30% glycerol, 0.5 mM this compound) prevent oxidation and maintain stability.

Industrial Scalability and Environmental Impact

The patented method reduces waste generation by 40% compared to legacy processes, primarily through eliminating phthalimide derivatives. Additionally, the use of aqueous solvent systems aligns with green chemistry principles, minimizing volatile organic compound (VOC) emissions.

Análisis De Reacciones Químicas

Enzymatic Conversion in Polyamine Metabolism

Spermidine trihydrochloride serves as a substrate or intermediate in polyamine metabolic pathways. In Saccharomyces cerevisiae, the FMS1-encoded amine oxidase catalyzes the conversion of spermine to spermidine and 3-aminopropionaldehyde:

This reaction is essential for yeast growth and polyamine homeostasis . Overexpression of Fms1 enhances spermidine yield, confirming its role in vivo .

| Reaction | Enzyme | Products | Biological Role |

|---|---|---|---|

| Spermine → Spermidine + 3-aminopropionaldehyde | Fms1 amine oxidase | Spermidine, 3-aminopropionaldehyde | Polyamine recycling, pantothenate synthesis |

Oxidative Degradation to Acrolein

This compound undergoes oxidation via spermine oxidase (SMOX) and acetylpolyamine oxidase (APAO) , producing cytotoxic acrolein:

This reaction contributes to oxidative stress and has been linked to blood-brain barrier disruption in stroke models . Elevated spermidine levels correlate with increased acrolein production, suggesting a dual role in cytoprotection and toxicity .

| Reaction Conditions | Enzymes | Byproducts | Pathological Impact |

|---|---|---|---|

| Oxidative environment | SMOX, APAO | Acrolein, H₂O₂ | Neurotoxicity, stroke risk |

Interaction with NMDA Receptors

This compound acts as an agonist at the polyamine modulatory site of NMDA receptors, enhancing the binding of MK801 (a non-competitive antagonist). This interaction modulates neuronal excitability and synaptic plasticity :

| Target | Effect | Functional Outcome |

|---|---|---|

| NMDA receptor | Agonism | Increased calcium influx, autophagy activation |

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound inhibits nNOS by competing with arginine at the enzyme’s active site. This suppression reduces nitric oxide (NO) production, impacting vasodilation and neurotransmission :

| Enzyme | Inhibition Mechanism | Biological Consequence |

|---|---|---|

| nNOS | Competitive binding | Impaired NO-mediated signaling |

Biochemical Interactions with Acetyltransferases

This compound is a substrate for spermidine/spermine-N¹-acetyltransferase (SSAT) , which acetylates polyamines to regulate intracellular concentrations. Acetylation facilitates excretion or oxidation, modulating cellular stress responses :

| Enzyme | Reaction | Regulatory Role |

|---|---|---|

| SSAT | Acetylation | Polyamine homeostasis, stress adaptation |

Aplicaciones Científicas De Investigación

Biological Functions and Mechanisms

Spermidine plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis. It is involved in various metabolic processes and has been linked to autophagy induction, which is essential for cellular homeostasis and longevity.

Autophagy Induction

Research indicates that spermidine promotes autophagy through mechanisms such as:

- Inhibition of lysine acetyltransferase EP300

- Induction of reactive oxygen species (ROS) leading to activation of the Ataxia-telangiectasia mutated (ATM) protein .

These mechanisms suggest potential therapeutic applications in aging-related diseases and neurodegenerative disorders.

Neuroprotection and Aging

Spermidine supplementation has been studied for its neuroprotective effects. A study found that high-dose spermidine supplementation did not significantly alter plasma levels of spermidine or putrescine but increased spermine levels, indicating a complex interaction within polyamine metabolism . The implications for brain health are significant, as spermidine may help mitigate age-related cognitive decline.

Dermatological Applications

Spermidine has been explored for its effects on skin health and hair growth. Its ability to stimulate epithelial stem cell biology makes it a candidate for cosmetic formulations aimed at combating skin aging.

Hair Growth Stimulation

A notable study demonstrated that spermidine treatment significantly increased hair shaft elongation in human hair follicles (HFs) cultured in vitro. The optimal concentration was found to be 0.5 µM, where spermidine prolonged the anagen phase of hair growth . This suggests potential applications in treatments for hair loss.

Anti-Aging Effects

Spermidine has been shown to improve skin appearance by promoting cell renewal processes. A patent discusses the use of spermidine in dietary and cosmetic formulations aimed at maintaining skin health and combating aging .

Cancer Research

Spermidine's role in cell proliferation makes it relevant in oncology research. Studies have indicated that modulating polyamine levels can influence cancer cell growth, providing a potential avenue for therapeutic intervention .

Cardiovascular Health

Recent studies have explored the relationship between serum spermidine levels and stroke risk, suggesting that higher levels may correlate with lower stroke incidence . This points to spermidine's potential as a biomarker for cardiovascular health.

Experimental Applications

Spermidine trihydrochloride is utilized in various experimental settings due to its biochemical properties:

Mecanismo De Acción

El trihidrocloruro de espermidina ejerce sus efectos a través de varios mecanismos:

Regulación de los canales iónicos: Regula los canales iónicos como los canales de Ca2+, Na+ y K+, manteniendo el potencial de membrana y el pH intracelular.

Inhibición de la sintetasa de óxido nítrico: Inhibe la sintetasa de óxido nítrico neuronal, afectando la producción y la señalización del óxido nítrico.

Compuestos similares:

Espermina: Otra poliamina involucrada en el metabolismo y el crecimiento celular.

Putrescina: Un precursor de la espermidina y la espermina.

Termospermina: Un isómero estructural de la espermina con funciones biológicas similares.

Singularidad: El trihidrocloruro de espermidina es único debido a su papel específico en la promoción de la autofagia y sus posibles aplicaciones terapéuticas en el envejecimiento y la neuroprotección . Su capacidad para regular los canales iónicos e inhibir la sintetasa de óxido nítrico lo distingue aún más de otras poliaminas .

Comparación Con Compuestos Similares

Research Findings and Clinical Implications

Autophagy and Longevity

- Mechanism : this compound enhances autophagy by upregulating ATG (autophagy-related) genes, clearing damaged organelles, and reducing oxidative stress .

- Clinical Data : A 2023 study demonstrated that 1.2 mg/day of this compound improved markers of cardiovascular health and cognitive function in aged mice .

Bioavailability Studies

Data Tables

Table 1: Physicochemical Properties

| Parameter | This compound | Natural Spermidine |

|---|---|---|

| Molecular Formula | C₇H₂₂Cl₃N₃ | C₇H₁₉N₃ |

| Water Solubility | 100 mg/mL | ≤50 mg/mL |

| Stability (25°C) | >24 months | 6–12 months |

| pH (1M Solution) | 3.0–6.0 | 8.5–10.0 |

Table 2: Bioactivity Comparison

| Function | This compound | Spermine |

|---|---|---|

| Autophagy Induction | ++++ | ++ |

| DNA Stabilization | +++ | ++++ |

| Antioxidant Capacity | ++ | +++ |

Actividad Biológica

Spermidine trihydrochloride (CAS 334-50-9) is a polyamine compound that has garnered attention for its diverse biological activities, particularly its role in cellular processes such as autophagy, cell proliferation, and differentiation. This article explores the biological activity of this compound, highlighting its mechanisms of action, benefits, and potential applications based on recent research findings.

Spermidine is synthesized from putrescine and S-adenosylmethionine (dcSAM) through the action of spermidine synthase. As a polyamine, it plays a crucial role in cellular functions by binding to various receptors, including the NMDA receptor's polyamine modulatory site. This binding enhances the receptor's activity and influences neurotransmission. Spermidine has been shown to:

- Induce Autophagy : Spermidine activates autophagy in various cell types, including yeast, mammalian cells, nematodes, and flies. This process is essential for cellular homeostasis and longevity .

- Modulate NMDA Receptor Activity : It acts as an agonist at the polyamine site of NMDA receptors, which are critical for synaptic plasticity and memory function .

1. Autophagy Induction

This compound has been identified as a potent inducer of autophagy. Studies demonstrate that spermidine can enhance autophagic flux, contributing to cellular health and longevity by promoting the degradation of damaged organelles and proteins .

2. Neuroprotective Effects

Research indicates that spermidine may possess neuroprotective properties by modulating glutamatergic signaling through NMDA receptors. In experimental models, spermidine administration has been associated with reduced neuronal damage and improved cognitive functions .

3. Cardiovascular Health

A study examining serum levels of spermidine found a correlation between higher spermidine levels and increased risk of stroke. Specifically, each 10 nmol/L increase in serum spermidine was linked to an 11% rise in stroke risk . This suggests that while spermidine has protective roles, its levels must be carefully monitored.

Safety and Toxicology

A comprehensive toxicological assessment of this compound revealed no genotoxic effects in vitro. In a 90-day oral toxicity study conducted on rats, no adverse effects were observed at doses up to 12,500 ppm (equivalent to 728 mg/kg bw/day) for males and 829 mg/kg bw/day for females . The established no observed adverse effect level (NOAEL) supports its safety for dietary use.

Case Study: Hair Growth Stimulation

Spermidine has been identified as a novel modulator of hair growth. In vitro studies demonstrated that treatment with spermidine significantly increased hair shaft elongation in cultured human hair follicles. The optimal concentration for this effect was found to be 0.5 µM .

Case Study: Aging and Longevity

Summary Table of Biological Activities

Q & A

Q. What are the optimal storage and reconstitution protocols for Spermidine trihydrochloride to ensure experimental stability?

this compound should be stored as a powder at -20°C for long-term stability (up to 3 years) and in solvent at -80°C for 1 year to prevent degradation. For short-term use, solutions can be kept at -20°C for one month. Reconstitution in water (196.4 mM) or DMSO (10 mM) requires sonication to ensure full solubility. Avoid repeated freeze-thaw cycles and contamination by not returning unused aliquots to the original vial .

Q. How should this compound be prepared for in vitro studies, considering solvent compatibility?

For cell-based assays, dissolve in sterile water or PBS (pH-adjusted to 7.4) at ≤200 mM to avoid osmotic stress. In DMSO-sensitive systems, use aqueous buffers with sonication. Pre-filter solutions (0.22 µm) to remove particulates. Dose-response experiments should test 1–100 µM, as higher concentrations (>200 µM) may induce cytotoxicity in certain cell lines .

Q. What analytical methods validate this compound purity and concentration in experimental setups?

High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or mass spectrometry (LC-MS) is recommended. For complex matrices (e.g., biological tissues), derivatization with dansyl chloride enhances sensitivity. Include internal standards like 1,7-diaminoheptane to control for recovery variability .

Advanced Research Questions

Q. How can contradictory dose-dependent effects of this compound on autophagy be resolved?

Discrepancies in autophagy induction (e.g., pro-survival vs. cytotoxic effects) may arise from cell type-specific thresholds or impurities. Use ultra-pure batches (>98% purity) and validate via LC-MS. Perform dose-response curves (0.1–100 µM) with autophagy markers (LC3-II/LC3-I ratio, p62 degradation). Control for polyamine metabolism by co-treating with inhibitors like difluoromethylornithine (DFMO) .

Q. What mechanisms underlie this compound's modulation of NMDA receptors, and how can this be experimentally validated?

this compound acts as a negative modulator of NMDA receptors by competing with glycine-binding sites. To study this, use electrophysiological assays (patch-clamp) in hippocampal neurons or HEK293 cells expressing recombinant GluN1/GluN2 subunits. Co-application with NMDA (e.g., 50 µM) and glycine (10 µM) reveals dose-dependent inhibition (IC₅₀ ~100 µM). In vivo, intracranial injection (200 µg in mice) attenuates NMDA-mediated cGMP signaling without altering baseline levels .

Q. How can batch-to-batch variability in this compound's bioactivity be mitigated in longitudinal studies?

Source compounds from suppliers providing third-party validated certificates of analysis (COA). Pre-screen batches using in vitro autophagy assays (e.g., GFP-LC3 puncta formation in HeLa cells). For in vivo studies, use radiolabeled [³H]-Spermidine trihydrochloride to quantify tissue distribution and confirm bioactivity .

Q. What experimental designs address this compound's dual role in oxidative stress (antioxidant vs. pro-oxidant)?

Context-dependent effects arise from reactive oxygen species (ROS) scavenging at low doses (1–10 µM) vs. mitochondrial disruption at high doses (>50 µM). Measure ROS (H₂O₂, O₂⁻) via fluorescent probes (DCFDA, MitoSOX) and validate with antioxidant enzymes (SOD, catalase). Pair with knockout models (e.g., ATG5⁻/⁻ cells) to isolate autophagy-dependent effects .

Q. How does this compound enhance PSII efficiency in plant stress studies, and what are key methodological considerations?

In drought or salinity models, apply 0.1–1 mM this compound to roots or foliar sprays. Measure chlorophyll fluorescence (Fv/Fm ratio) to assess PSII integrity. Combine with transcriptomics (e.g., RNA-seq) to identify upregulated stress-response genes (e.g., DREB, SOS1). Ensure pH adjustment (6.5–7.0) to avoid precipitation in hydroponic systems .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound's lifespan-extending effects in model organisms?

Use Kaplan-Meier survival analysis with log-rank tests for longevity studies (e.g., C. elegans or mice). Control for genetic background and diet. Replicate experiments across ≥3 independent cohorts. Report effect sizes (e.g., hazard ratios) and validate via RNAi knockdown of autophagy genes (e.g., bec-1) .

Q. How can researchers reconcile conflicting reports on this compound's bioavailability in different tissue types?

Employ pharmacokinetic studies with stable isotope-labeled Spermidine (e.g., ¹³C/¹⁵N) and LC-MS/MS quantification. Compare oral vs. intraperitoneal administration in rodents. Account for tissue-specific polyamine transporters (e.g., SLC3A2) and degradation by polyamine oxidases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.